Isoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Promising Players in Drug Discovery

Isoxazole derivatives have garnered significant interest in medicinal chemistry owing to their diverse biological activities. Research has shown that these derivatives possess a range of properties that make them valuable candidates for drug development, including:

- Anticancer properties: Studies have demonstrated the potential of isoxazole derivatives to inhibit the growth and proliferation of cancer cells. For instance, a study published in the National Institutes of Health's National Library of Medicine (PubMed Central) found that specific isoxazole derivatives exhibited potent anticancer activity against various cancer cell lines [].

- Anti-inflammatory properties: Isoxazole derivatives have also shown promise in reducing inflammation. Research published in the journal Bioorganic & Medicinal Chemistry [] suggests that these derivatives can be effective in managing inflammatory conditions.

- Antimicrobial activity: Isoxazoles have been explored for their potential to combat various microbial infections. Studies have shown activity against bacteria, fungi, and parasites [].

These are just a few examples, and ongoing research continues to explore the therapeutic potential of isoxazoles in various areas.

Beyond Medicine: Functional Materials with Isoxazoles

The applications of isoxazoles extend beyond pharmaceuticals. Their unique properties make them valuable in material science research as well. Here are some potential applications:

- Photochromic materials: Certain isoxazole derivatives exhibit photochromic properties, meaning they can change color upon exposure to light. This characteristic makes them promising candidates for applications in light-responsive materials [].

- Electrochemical sensors: Isoxazoles can be designed to act as electrochemical probes for detecting specific ions, such as copper (Cu2+), which has potential applications in environmental monitoring [].

- Organic electronics: The optoelectronic properties of isoxazoles make them suitable for use in organic solar cells and other electronic devices [].

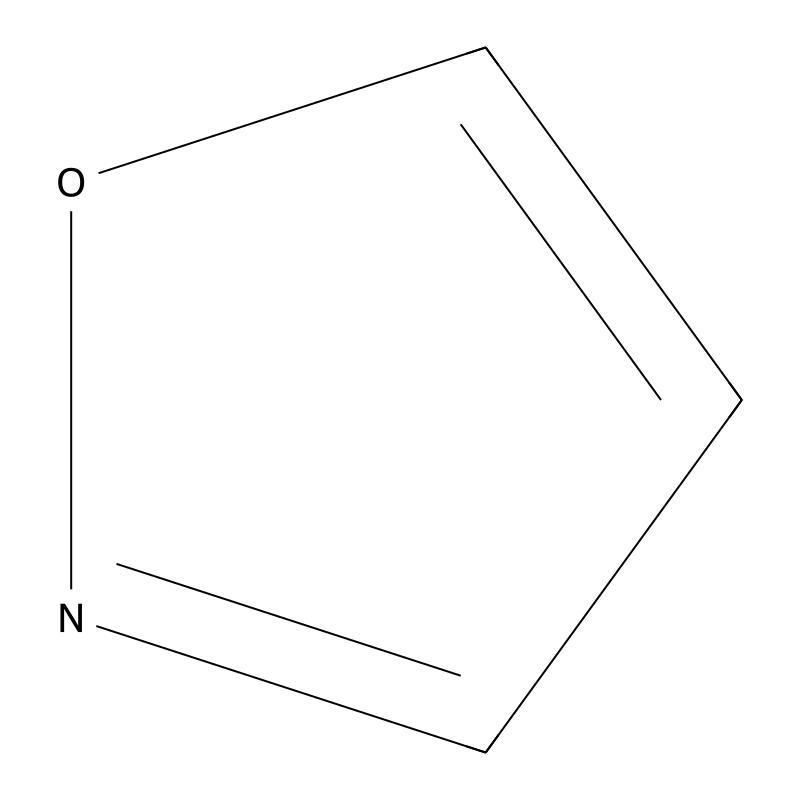

Isoxazole is a five-membered heterocyclic compound characterized by a ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. The molecular formula for isoxazole is . This compound belongs to the class of aromatic heterocycles known as azoles, where the nitrogen and oxygen atoms are part of the ring. Isoxazole is notable for its electron-rich nature due to the presence of the nitrogen atom adjacent to the oxygen atom, which influences its chemical reactivity and biological activity .

Isoxazole rings are found in various natural products, including ibotenic acid and muscimol, which are associated with psychoactive effects . The isoxazole moiety is also a common structural feature in numerous pharmaceuticals and agrochemicals, making it an important compound in medicinal chemistry and agricultural applications .

The mechanism of action of isoxazole itself is not particularly relevant as it's not typically used as a drug. However, the isoxazole ring is a crucial pharmacophore (a structural feature responsible for biological activity) in many drugs. The specific mechanism depends on the attached functional groups and how they interact with the target biomolecule [].

For example, the anti-inflammatory drug leflunomide, which contains an isoxazole ring, inhibits an enzyme involved in pyrimidine synthesis, a critical process for cell proliferation [].

Isoxazole itself exhibits moderate toxicity and may cause irritation upon contact with skin or eyes []. However, the specific safety hazards associated with isoxazoles can vary depending on the attached functional groups. It's crucial to consult safety data sheets (SDS) for specific isoxazole derivatives used in research or industry.

Isoxazole derivatives exhibit a wide range of biological activities, making them valuable in drug development. Notable examples include:

- Anti-inflammatory Agents: Compounds like valdecoxib (Bextra), a COX-2 inhibitor, demonstrate significant anti-inflammatory properties .

- Neurotransmitter Modulators: Isoxazole derivatives such as AMPA act as agonists at glutamate receptors, influencing neurotransmission and exhibiting potential neuroprotective effects .

- Antimicrobial Activity: Some isoxazole-containing compounds have shown efficacy against bacterial infections, particularly those that are resistant to beta-lactam antibiotics due to their unique structural features .

Isoxazoles can be synthesized through various methods:

- 1,3-Dipolar Cycloaddition: This is the most common synthetic route involving nitrile oxides and alkynes. It can be performed under metal-free conditions or using catalysts like copper(I) .

- Microwave-Assisted Synthesis: Microwave irradiation has been employed to enhance reaction rates and yields in the synthesis of substituted isoxazoles from various precursors .

- Click Chemistry: This approach utilizes 1,3-dipolar cycloaddition reactions under mild conditions to produce isoxazoles efficiently .

Other methods include the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid, which also yield isoxazole derivatives .

Isoxazole compounds have diverse applications across various fields:

- Pharmaceuticals: They serve as active pharmaceutical ingredients in drugs targeting inflammation, pain relief, and neurological disorders .

- Agriculture: Isoxazoles are utilized in developing herbicides and pesticides due to their biological activity against pests and weeds .

- Materials Science: Isoxazole derivatives are explored for their potential use in organic electronics and photonic devices due to their unique electronic properties .

Research into the interactions of isoxazoles with biological targets has revealed important insights into their mechanisms of action. For instance:

- Isoxazoles have been studied for their binding affinities to various enzymes and receptors, providing a deeper understanding of their pharmacological effects.

- Interaction studies often focus on how modifications to the isoxazole ring can enhance or diminish biological activity, guiding the design of more effective therapeutic agents .

Isoxazole shares structural similarities with other heterocyclic compounds. Here are some comparable compounds:

| Compound | Structure Type | Key Features |

|---|---|---|

| Oxazole | Five-membered ring | Nitrogen atom at position 3; less electron-rich than isoxazole. |

| Pyrrole | Five-membered ring | Contains only nitrogen; lacks oxygen atom; used in dyes and pharmaceuticals. |

| Furan | Five-membered ring | Contains only oxygen; known for aromatic properties; used in organic synthesis. |

Uniqueness of Isoxazole

Isoxazole's uniqueness lies in its combination of nitrogen and oxygen within a single ring structure, which imparts distinct electronic properties that influence its reactivity and biological activity. This characteristic makes it particularly valuable in medicinal chemistry compared to its analogs like oxazole or furan, which lack similar reactivity profiles.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (64.84%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (64.84%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Corrosive